molecular formula C25H25N3O2 B5728865 N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide

N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide

Cat. No. B5728865
M. Wt: 399.5 g/mol
InChI Key: RYNSWLFADBDQJW-OVVQPSECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide, commonly known as DEHPA, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. DEHPA is a member of the family of compounds known as hydrazones, which are organic compounds containing a hydrazone functional group (-NHN=).

Mechanism of Action

The mechanism of action of DEHPA is not fully understood, but it is believed to involve the formation of complexes with metal ions. DEHPA has been shown to selectively bind to certain metal ions, such as lanthanides and actinides, and form stable complexes. These complexes can be used for various applications, such as separation and purification of metals.
Biochemical and Physiological Effects:
DEHPA has been shown to have low toxicity and is not mutagenic or carcinogenic. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DEHPA has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, DEHPA has been shown to inhibit the replication of certain viruses, such as herpes simplex virus.

Advantages and Limitations for Lab Experiments

DEHPA has several advantages as a chelating agent in lab experiments. It has high selectivity for certain metal ions, which allows for efficient separation and purification. DEHPA is also stable under a wide range of pH and temperature conditions. However, DEHPA has some limitations, such as its relatively low solubility in water and its sensitivity to oxidation.

Future Directions

There are several future directions for research on DEHPA. One potential application is in the extraction and purification of rare earth metals, which are used in many modern technologies. DEHPA could also be studied further for its potential use as a therapeutic agent, particularly for its anti-inflammatory and anti-tumor properties. Additionally, the mechanism of action of DEHPA could be further elucidated to better understand its interactions with metal ions.

Synthesis Methods

DEHPA can be synthesized by the reaction of diphenylacetylhydrazine with 4-nitrobenzoyl chloride, followed by reduction of the resulting nitro compound with sodium dithionite. This method has been reported to yield DEHPA with high purity and yield.

Scientific Research Applications

DEHPA has been extensively studied in scientific research for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. DEHPA has also been studied for its potential use as a chelating agent in the extraction of rare earth metals from ores.

properties

IUPAC Name

N-[4-[(E)-N-[(2,2-diphenylacetyl)amino]-C-methylcarbonimidoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-3-23(29)26-22-16-14-19(15-17-22)18(2)27-28-25(30)24(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-17,24H,3H2,1-2H3,(H,26,29)(H,28,30)/b27-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNSWLFADBDQJW-OVVQPSECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=CC=C(C=C1)/C(=N/NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{(1E)-1-[2-(diphenylacetyl)hydrazinylidene]ethyl}phenyl)propanamide

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